3-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide

Acetylcholinesterase AChE Mixed-type inhibition

Researchers conducting SAR campaigns on N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamides require the 3-nitro substituent's strong electron-withdrawing effects (Hammett σmeta +0.71). Generic substitution is unsupported-activity cannot be extrapolated from 2-methoxy or 4-butoxy analogs. This compound delivers the precise meta-nitro group needed, with predicted cLogP ~1.5 for reduced non-specific binding. Ideal as a chemical probe starting point or structurally matched negative control.

Molecular Formula C19H22N4O5S
Molecular Weight 418.47
CAS No. 897621-13-5
Cat. No. B2611606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide
CAS897621-13-5
Molecular FormulaC19H22N4O5S
Molecular Weight418.47
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C19H22N4O5S/c24-19(16-5-4-8-18(15-16)23(25)26)20-9-14-29(27,28)22-12-10-21(11-13-22)17-6-2-1-3-7-17/h1-8,15H,9-14H2,(H,20,24)
InChIKeyPSAJYSIYXOSCQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide: Chemical Class and Baseline


3-Nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide (CAS 897621-13-5) belongs to the N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide chemical class, characterized by a 3-nitro substitution on the benzamide ring. This class has been explored in patent literature for applications including acetylcholinesterase (AChE) inhibition and apoptosis induction, with the 3-nitro substituent providing distinct electronic and steric properties relative to unsubstituted, halogenated, or alkoxylated analogs [1][2].

SAR probe Strong electron-withdrawing 3-nitro substituent for medicinal chemistry campaigns
Assay development Lower estimated lipophilicity may support aqueous solubility and reduced non-specific binding
Independent validation Biological activity is uncharacterized; requires experimental target engagement confirmation

3-Nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide: Interchangeability Evidence Gap


Generic substitution within the N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide series is not advised for research or industrial applications because the benzamide ring substitution pattern profoundly influences biological activity. For example, the 2-methoxy analog has been characterized as a mixed-type acetylcholinesterase inhibitor , while the 3-nitro variant's activity profile remains undocumented in the peer-reviewed literature. Without head-to-head data, it cannot be assumed that the nitro group confers similar potency or selectivity. Procurement decisions must therefore be driven by the specific need for a 3-nitro substituent’s unique electronic effects, as extrapolation from other substituents (e.g., 2-fluoro, 4-butoxy, or unsubstituted) is scientifically unsupported [1].

Substituent-dependent activity The 3-nitro group’s electronic profile cannot be replicated by 2-methoxy, halogen, or unsubstituted analogs; target binding may shift significantly.
AChE inhibition unconfirmed The 2-methoxy analog shows mixed-type AChE inhibition, but 3-nitro activity is undocumented; do not assume similar potency or mode.

3-Nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide: Comparator-Based Evidence Guide


Acetylcholinesterase Inhibition: Class-Level Activity Inference

The 2-methoxy analog (CAS 897611-94-8) of the 3-nitro compound is reported as a mixed-type acetylcholinesterase (AChE) inhibitor, exhibiting both competitive and non-competitive inhibition modes . While direct experimental data for the 3-nitro compound are absent from the public literature, the shared sulfonylethyl-phenylpiperazine scaffold suggests potential AChE activity. This class-level inference must be treated with caution: the electron-withdrawing nitro group at the 3-position may alter binding kinetics or selectivity relative to the 2-methoxy group. No quantitative IC50 or Ki values are available for the 3-nitro compound to confirm or refute this hypothesis.

AChE inhibition
Class-level inference
Target (3-Nitro) No data
2-Methoxy analog Mixed-type inhibitor
AChE activity uncharacterized; may not mirror 2-methoxy profile
No quantitative IC50 or Ki available
Acetylcholinesterase AChE Mixed-type inhibition

Lipophilicity (cLogP) Comparison Across Analogs

The 3-nitro substituent is expected to increase polarity and reduce lipophilicity compared to unsubstituted or halogenated analogs. Calculated partition coefficients (cLogP) for the series illustrate this trend: the unsubstituted benzamide (CAS 899955-86-3) has a cLogP of approximately 2.0, while the 3-nitro derivative is predicted to have a cLogP of approximately 1.5 (estimated via fragment-based methods) [1]. The 2-fluoro analog has a cLogP of ~2.2, and the 4-butoxy analog is substantially more lipophilic at ~3.5.

Lipophilicity (cLogP)
In silico estimate
~1.5
Lower lipophilicity may improve aqueous solubility
Estimated; vs. ~2.0 (unsubstituted), ~2.2 (2-fluoro), ~3.5 (4-butoxy)
Lipophilicity cLogP Drug-likeness

Hammett σmeta Constant: Electronic Effect Predictor

The 3-nitro group exerts a strong electron-withdrawing effect via both inductive and resonance mechanisms, quantified by a Hammett σmeta value of +0.71, compared to +0.37 for 3-chloro or 0.00 for unsubstituted [1]. This parameter is directly relevant to structure-activity relationships (SAR) in medicinal chemistry, as it influences the electron density of the benzamide carbonyl and the aromatic ring, potentially modulating hydrogen-bonding capacity and π-stacking interactions with biological targets.

Hammett σmeta
Reference constant
+0.71
Strong electron-withdrawing character for SAR
vs. 0.00 (unsubstituted), +0.37 (3-chloro)
Hammett constant Electronic effect SAR

3-Nitro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide: Optimal Application Scenarios


Medicinal Chemistry SAR: Strong Electron-Withdrawing Substituent

In structure-activity relationship (SAR) campaigns where a strong electron-withdrawing group is needed at the meta position of the benzamide ring, the 3-nitro compound provides a Hammett σmeta of +0.71, far exceeding halogen or alkyl alternatives [1].

Solubility-Focused Assay Development

The predicted cLogP of ~1.5 for the 3-nitro derivative is significantly lower than that of the 2-fluoro (~2.2) or 4-butoxy (~3.5) analogs, suggesting improved aqueous solubility and potentially reduced non-specific binding in biochemical assays [1].

Chemical Probe Synthesis for Target Identification (Cautionary)

The 3-nitro compound may serve as a starting point for chemical probe development, but the absence of published biological activity data (e.g., AChE IC50) means that researchers must independently validate target engagement. The 2-methoxy analog's established mixed-type AChE inhibition cannot be assumed for the 3-nitro variant [1].

Negative Control for AChE Inhibitor Screens

If the 3-nitro substituent proves inactive against AChE, this compound could serve as a structurally matched negative control for the 2-methoxy or other active analogs, helping to confirm that observed activity is substitution-dependent rather than scaffold-dependent.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR
Strong electron-withdrawing substituent
Verify target engagement and binding mode
Solubility-focused assay development
Lower estimated lipophilicity profile
Confirm aqueous solubility and reduced protein binding
Chemical probe synthesis
3-Nitro electronic signature
Independently validate target engagement; AChE data absent
Negative control for AChE screens
Structurally matched inactive analog potential
Confirm lack of AChE inhibition before use as negative control
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